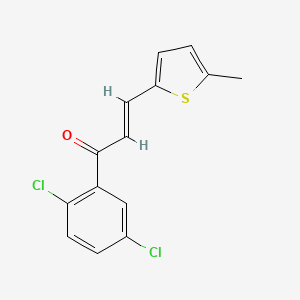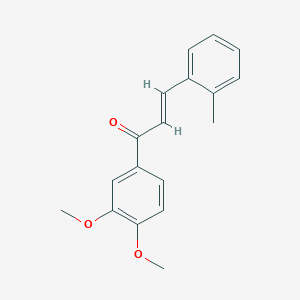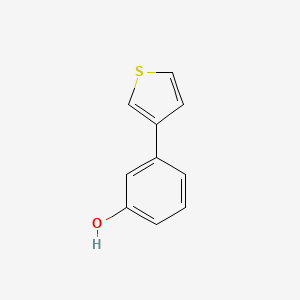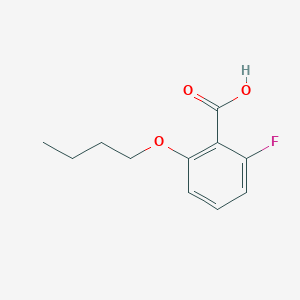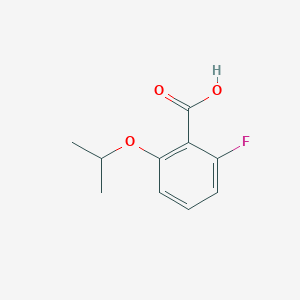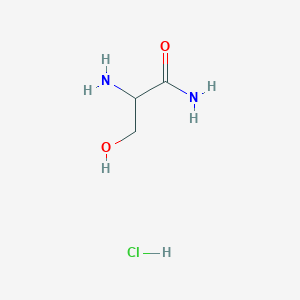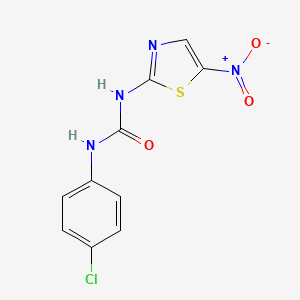
1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea, also known as CPTU, is a synthetic compound used in scientific research as an inhibitor of enzymes and proteins. CPTU has been found to be effective in inhibiting the activity of enzymes and proteins involved in a variety of biochemical and physiological processes. CPTU has a wide range of applications in scientific research, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been studied and discussed in detail.
Mécanisme D'action
1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been found to be a reversible inhibitor of enzymes and proteins. 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea binds to the active site of the enzyme or protein and blocks its activity. 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea binds to the enzyme or protein in a non-covalent fashion, and the binding can be reversed by increasing the concentration of the enzyme or protein, or by the addition of a competing inhibitor.
Biochemical and Physiological Effects
1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been found to be effective in inhibiting the activity of enzymes and proteins involved in a variety of biochemical and physiological processes. 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been found to inhibit the activity of enzymes and proteins involved in the regulation of cell growth and differentiation, as well as in the regulation of gene expression. 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has also been found to inhibit the activity of enzymes and proteins involved in the metabolism of drugs, as well as in the metabolism of environmental toxins.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been found to be effective in inhibiting the activity of enzymes and proteins involved in a variety of biochemical and physiological processes. The advantages of using 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea in laboratory experiments include its low cost, its ability to be used in a variety of experimental conditions, and its ability to be easily and accurately measured. The limitations of using 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea in laboratory experiments include its potential to cause adverse side effects, its potential to interfere with the activity of other enzymes and proteins, and its potential to cause false positive results in some experiments.
Orientations Futures
The potential future directions of 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea research include the development of more efficient synthesis methods, the development of more effective inhibitors of enzymes and proteins, the development of more effective methods for measuring the activity of enzymes and proteins, and the development of more effective methods for studying the effects of drugs and environmental toxins on the activity of enzymes and proteins. Additionally, further research into the biochemical and physiological effects of 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea, as well as into the potential adverse side effects of 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea, is needed.
Méthodes De Synthèse
1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea can be synthesized using a variety of methods, including the condensation of 4-chloro-phenyl-hydrazine with 5-nitro-thiazole in the presence of an acid catalyst. The reaction results in the formation of the desired product, 1-(4-chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea. Other methods for the synthesis of 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea include the reaction of 4-chloro-phenyl-hydrazine with 5-nitro-thiazole-2-carboxylic acid in the presence of an acid catalyst, as well as the reaction of 4-chloro-phenyl-hydrazine with 5-nitro-thiazole-2-sulfonic acid in the presence of an acid catalyst.
Applications De Recherche Scientifique
1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been found to be effective in inhibiting the activity of enzymes and proteins involved in a variety of biochemical and physiological processes. 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been used in scientific research to study the mechanisms of action of enzymes and proteins involved in the regulation of cell growth and differentiation, as well as in the study of the effects of drugs on the activity of enzymes and proteins. 1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has also been used to study the regulation of gene expression, as well as to study the effects of environmental toxins on the activity of enzymes and proteins.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(5-nitro-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O3S/c11-6-1-3-7(4-2-6)13-9(16)14-10-12-5-8(19-10)15(17)18/h1-5H,(H2,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVRQHTZNIMPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

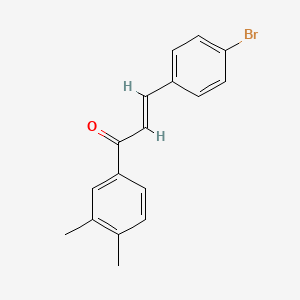
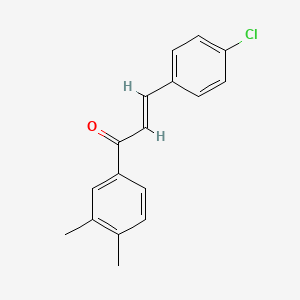
![(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355212.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethylphenyl)prop-2-en-1-one](/img/structure/B6355222.png)
